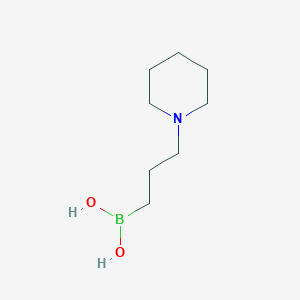
(3-(Piperidin-1-yl)propyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Piperidin-1-yl)propyl)boronic acid is an organoboron compound that features a piperidine ring attached to a propyl chain, which is further connected to a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Piperidin-1-yl)propyl)boronic acid typically involves the reaction of piperidine with a suitable boronic acid derivative. One common method is the hydroboration of an alkyne followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes to facilitate the hydroboration process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(3-(Piperidin-1-yl)propyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions often involve mild temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield borate esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted piperidine derivatives.
Scientific Research Applications
(3-(Piperidin-1-yl)propyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential as a protease inhibitor, which could have implications in the development of new therapeutic agents.
Medicine: Research is ongoing to explore its use in drug discovery, particularly in the design of boron-containing pharmaceuticals with improved efficacy and safety profiles.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-(Piperidin-1-yl)propyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. The piperidine ring may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine that serves as a building block for many pharmaceuticals and agrochemicals.
Piperine: An alkaloid found in black pepper with various biological activities, including antioxidant and anticancer properties.
Boronic Acids: A class of compounds containing a boronic acid group, widely used in organic synthesis and medicinal chemistry.
Uniqueness
(3-(Piperidin-1-yl)propyl)boronic acid is unique due to the combination of its piperidine ring and boronic acid group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable tool in both synthetic chemistry and drug discovery, offering advantages over simpler boronic acids or piperidine derivatives.
Properties
Molecular Formula |
C8H18BNO2 |
|---|---|
Molecular Weight |
171.05 g/mol |
IUPAC Name |
3-piperidin-1-ylpropylboronic acid |
InChI |
InChI=1S/C8H18BNO2/c11-9(12)5-4-8-10-6-2-1-3-7-10/h11-12H,1-8H2 |
InChI Key |
JCNFJSAOJNPCAM-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCN1CCCCC1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


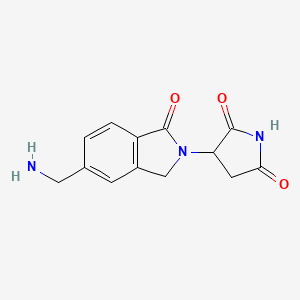
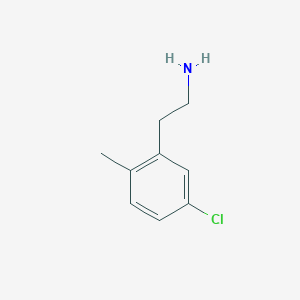
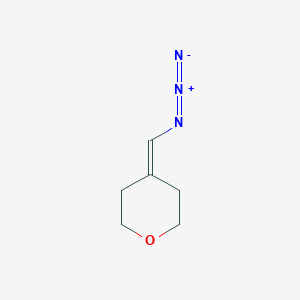

![{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol](/img/structure/B13454955.png)
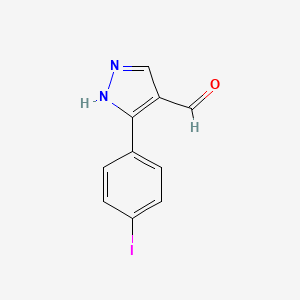

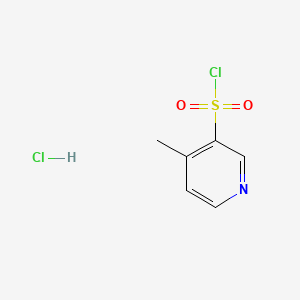
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol](/img/structure/B13454984.png)
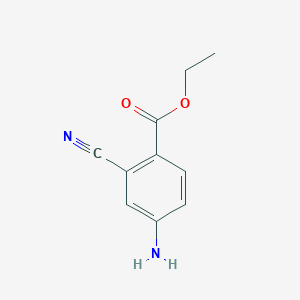
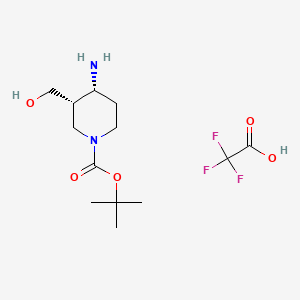
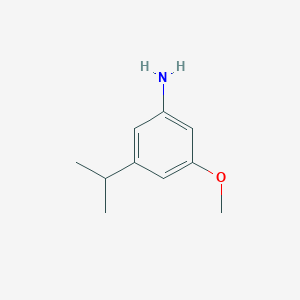
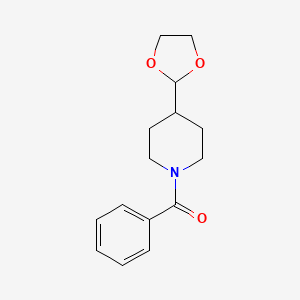
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)
